

Spectroscopic Data Analysis of 6-Phenoxybenzo[d]thiazol-2-amine: A Technical Guide

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Compound of Interest

Compound Name: 6-Phenoxybenzo[d]thiazol-2-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound **6-phenoxybenzo[d]thiazol-2-amine**. The information presented herein is essential for the structural elucidation, characterization, and quality control of this compound, which serves as a valuable building block in medicinal chemistry and materials science.^[1] The benzothiazole scaffold is a key component in the development of therapeutic agents with a wide range of biological activities, including anticancer and antimicrobial properties.^{[2][3][4]}

Molecular Structure

IUPAC Name: 6-phenoxy-1,3-benzothiazol-2-amine CAS Number: 65948-19-8 Molecular Formula: C₁₃H₁₀N₂OS Molecular Weight: 242.30 g/mol

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **6-phenoxybenzo[d]thiazol-2-amine**. The data is extrapolated from known data of 2-aminobenzothiazole and its derivatives, considering the electronic effects of the phenoxy substituent at the 6-position.^{[5][6]}

FT-IR Spectroscopic Data

Infrared spectroscopy is utilized to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which corresponds to specific bond vibrations.

[5]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Strong, Broad	N-H stretching (asymmetric and symmetric) of the primary amine
3100-3000	Medium	Aromatic C-H stretching
1640-1620	Strong	N-H bending of the primary amine
1600-1580	Medium-Strong	C=N stretching of the thiazole ring
1590-1450	Medium-Strong	Aromatic C=C stretching
1240-1200	Strong	Asymmetric C-O-C stretching (aryl ether)
1070-1020	Medium	Symmetric C-O-C stretching (aryl ether)
850-800	Strong	C-H out-of-plane bending for a 1,2,4-trisubstituted benzene ring

¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of each proton in the molecule.[5] The expected chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.5 - 7.3	Multiplet	2H	Protons on the phenoxy ring (ortho to the oxygen)
~7.3 - 7.1	Multiplet	3H	Protons on the phenoxy ring (meta and para to the oxygen)
~7.4	Doublet	1H	Aromatic proton on the benzothiazole ring (H-4)
~7.2	Doublet of doublets	1H	Aromatic proton on the benzothiazole ring (H-5)
~7.0	Doublet	1H	Aromatic proton on the benzothiazole ring (H-7)
~5.5	Broad singlet	2H	-NH ₂ protons

Solvent: DMSO-d₆

¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule.[\[5\]](#)

Chemical Shift (δ , ppm)	Assignment
~168	C2 (Carbon attached to -NH ₂)
~157	Quaternary carbon of the phenoxy group attached to oxygen
~152	C7a (Quaternary carbon)
~145	C6 (Carbon attached to the phenoxy group)
~133	Quaternary carbon
~130	Aromatic CH of the phenoxy group
~124	Aromatic CH of the phenoxy group
~121	Aromatic CH of the benzothiazole ring
~119	Aromatic CH of the phenoxy group
~118	Aromatic CH of the benzothiazole ring
~108	Aromatic CH of the benzothiazole ring

Solvent: DMSO-d₆

Mass Spectrometry Data

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the molecule.^[5]

m/z	Relative Intensity (%)	Assignment
242	High	[M] ⁺ (Molecular ion)
149	Moderate	[M - C ₆ H ₅ O] ⁺
123	Moderate	
96	Moderate	

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible spectroscopic data.
[\[6\]](#)

FT-IR Spectroscopy

A typical procedure for acquiring an FT-IR spectrum is as follows:[\[5\]](#)

- **Sample Preparation:** For a solid sample like **6-phenoxybenzo[d]thiazol-2-amine**, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.[\[5\]](#)[\[6\]](#)
- **Background Spectrum:** A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded to subtract atmospheric and instrumental interferences.[\[5\]](#)[\[6\]](#)
- **Sample Spectrum:** The spectrum of the sample is recorded over a typical range of 4000–400 cm^{-1} .[\[5\]](#)[\[6\]](#)
- **Data Analysis:** The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups in the molecule.[\[5\]](#)

NMR Spectroscopy

A standard protocol for acquiring NMR spectra is as follows:[\[5\]](#)

- **Sample Preparation:** Approximately 5-25 mg of the purified compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO- d_6 , in a clean NMR tube.[\[5\]](#)[\[6\]](#)
- **Instrument Setup:** The NMR spectrometer is tuned and shimmed to ensure a homogeneous magnetic field.
- **Data Acquisition:** ^1H and ^{13}C NMR spectra are acquired using standard pulse sequences. Tetramethylsilane (TMS) is commonly used as an internal reference standard for chemical shifts.[\[6\]](#)

- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

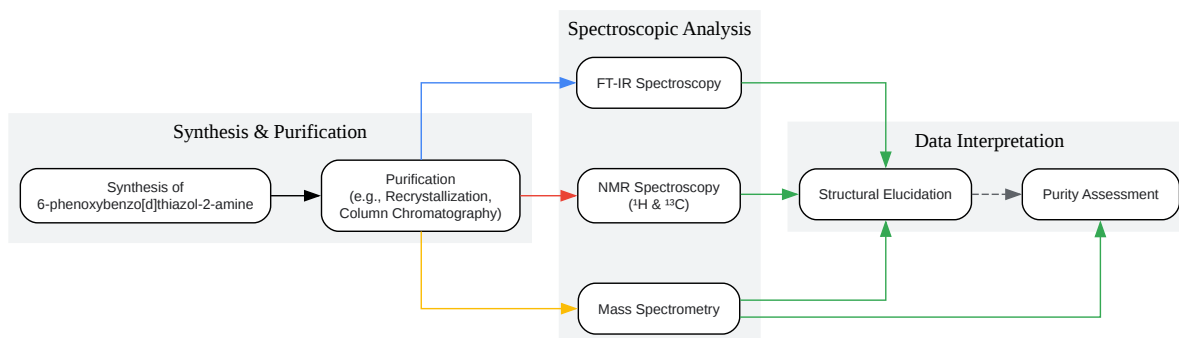
Mass Spectrometry

A general protocol for mass spectrometry analysis includes the following steps:[5]

- **Sample Preparation:** A dilute solution of the sample (typically 10-100 µg/mL) is prepared in a volatile organic solvent like methanol or acetonitrile.[6]
- **Ionization:** The sample is introduced into the mass spectrometer. Common ionization techniques for such molecules include Electrospray Ionization (ESI) or Electron Impact (EI). [5][6] ESI is a soft ionization technique that typically produces the molecular ion, while EI is a hard technique that often leads to fragmentation.[6]
- **Mass Analysis:** The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[5][6]
- **Detection:** A detector records the abundance of each ion, which is then plotted against its m/z value to generate a mass spectrum.[5]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of **6-phenoxybenzo[d]thiazol-2-amine**.

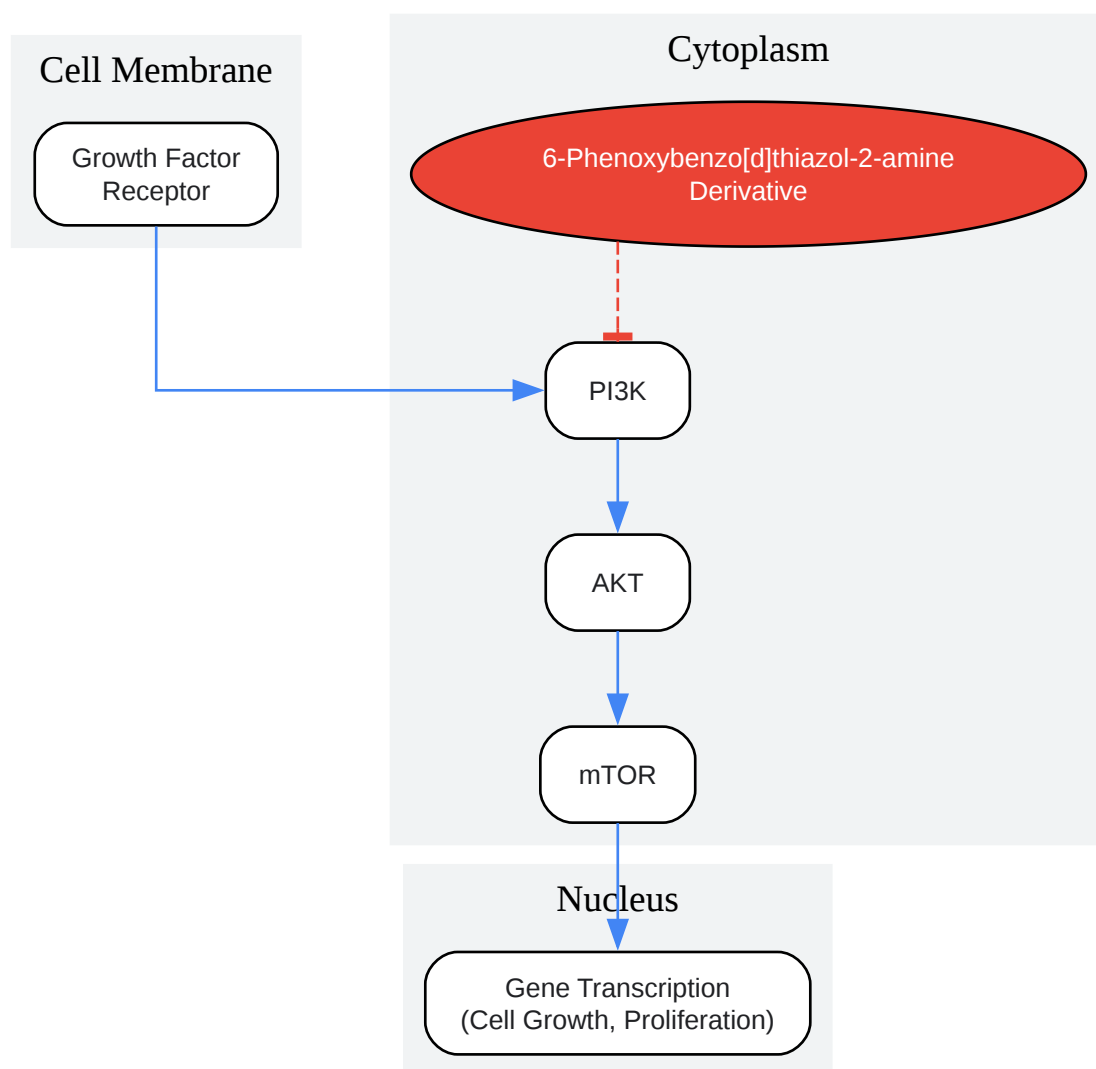


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Caption: Workflow for Spectroscopic Analysis.

Potential Signaling Pathway Involvement

Benzothiazole derivatives are known to interact with various biological targets. For instance, some derivatives have been investigated as inhibitors of enzymes like PI3K γ , which is involved in cell signaling pathways related to cancer.^{[3][4]} The diagram below illustrates a simplified hypothetical signaling pathway where a **6-phenoxybenzo[d]thiazol-2-amine** derivative might act as an inhibitor.



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Caption: Hypothetical PI3K Signaling Pathway Inhibition.

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References

- 1. 6-Phenoxybenzo[d]thiazol-2-amine|CAS 65948-19-8 [benchchem.com]

- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
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